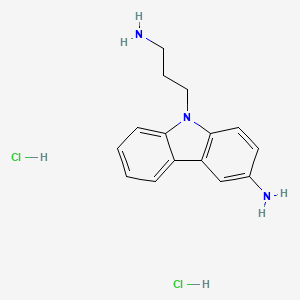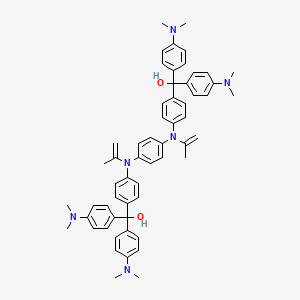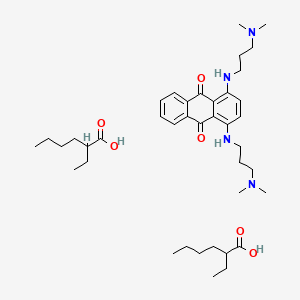
Calcium 6-acetamidohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Calcium acexamate can be synthesized through a direct reaction between acetyl-caprolactam and calcium hydroxide in an aqueous solution . The process involves two main steps:
Hydrolysis of acetyl-caprolactam: This step produces acexamic acid by opening the caprolactam cycle.
Reaction with calcium hydroxide: The acexamic acid obtained is then reacted with calcium hydroxide to form calcium acexamate.
Análisis De Reacciones Químicas
Calcium acexamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release acexamic acid and calcium ions.
Complexation: It can form complexes with other metal ions, such as zinc, to produce zinc acexamate.
Thermal Decomposition: Under thermal conditions, calcium acexamate can decompose, releasing volatile components.
Aplicaciones Científicas De Investigación
Calcium acexamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of calcium acexamate involves its ability to prevent the formation of connective inflamed tissue and promote healing. The compound interacts with molecular targets involved in the inflammatory response, reducing inflammation and promoting tissue regeneration . When combined with zinc, it enhances bone growth factors and restores bone components in diabetic conditions .
Comparación Con Compuestos Similares
Calcium acexamate can be compared with other similar compounds such as:
Zinc acexamate: Similar in structure but contains zinc instead of calcium.
Calcium acetate: Another calcium salt used primarily as a phosphate binder in patients with renal disease. Unlike calcium acexamate, it does not have cicatrization properties.
Calcium oxalate: Commonly found in kidney stones and used in ceramic glazes. It does not have the same medical applications as calcium acexamate.
Calcium acexamate stands out due to its specific applications in wound healing and ulcer treatment, making it unique among calcium salts.
Propiedades
Número CAS |
36392-66-2 |
|---|---|
Fórmula molecular |
C16H28CaN2O6 |
Peso molecular |
384.48 g/mol |
Nombre IUPAC |
calcium;6-acetamidohexanoate |
InChI |
InChI=1S/2C8H15NO3.Ca/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 |
Clave InChI |
SBWAKKRVPRVVTI-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Ca+2] |
Números CAS relacionados |
57-08-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




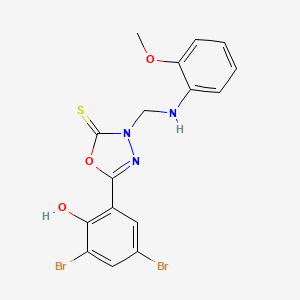

![Azd 9821 [who-DD]](/img/structure/B12706430.png)


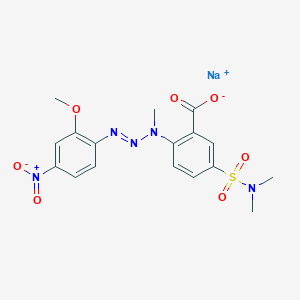
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)


